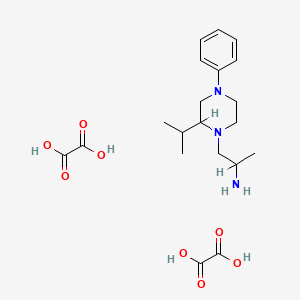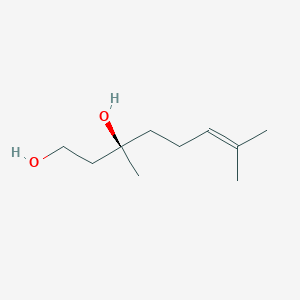![molecular formula C11H19Cl3O4Si B14430234 Diethyl [4-(trichlorosilyl)butyl]propanedioate CAS No. 83818-42-2](/img/structure/B14430234.png)
Diethyl [4-(trichlorosilyl)butyl]propanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl [4-(trichlorosilyl)butyl]propanedioate is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a trichlorosilyl group attached to a butyl chain, which is further connected to a propanedioate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl [4-(trichlorosilyl)butyl]propanedioate typically involves the alkylation of diethyl propanedioate (commonly known as diethyl malonate) with a suitable alkyl halide. The reaction is carried out in the presence of a strong base, such as sodium ethoxide, which deprotonates the diethyl malonate to form an enolate ion. This enolate ion then undergoes nucleophilic substitution with the alkyl halide to form the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale alkylation reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Diethyl [4-(trichlorosilyl)butyl]propanedioate can undergo various chemical reactions, including:
Oxidation: The trichlorosilyl group can be oxidized to form silanol or siloxane derivatives.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The trichlorosilyl group can participate in nucleophilic substitution reactions to form different organosilicon compounds
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Silanol or siloxane derivatives.
Reduction: Diethyl [4-(trichlorosilyl)butyl]propanediol.
Substitution: Various organosilicon compounds depending on the nucleophile used.
科学的研究の応用
Diethyl [4-(trichlorosilyl)butyl]propanedioate has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of complex organosilicon compounds and as a reagent in organic synthesis.
Biology: Its derivatives are studied for their potential use in drug delivery systems and as biocompatible materials.
Medicine: Research is ongoing to explore its potential as a component in medical devices and implants.
Industry: It is used in the production of advanced materials, such as coatings, adhesives, and sealants
作用機序
The mechanism of action of Diethyl [4-(trichlorosilyl)butyl]propanedioate involves its ability to undergo nucleophilic substitution reactions. The trichlorosilyl group acts as an electrophilic center, making it susceptible to attack by nucleophiles. This property is exploited in various synthetic applications to introduce silicon-containing functional groups into organic molecules .
類似化合物との比較
Similar Compounds
Diethyl malonate: A precursor in the synthesis of Diethyl [4-(trichlorosilyl)butyl]propanedioate.
Trimethylsilyl derivatives: Similar organosilicon compounds with different alkyl groups attached to the silicon atom.
Uniqueness
This compound is unique due to the presence of both ester and trichlorosilyl functional groups, which impart distinct reactivity and versatility in synthetic applications. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in both academic and industrial research .
特性
CAS番号 |
83818-42-2 |
|---|---|
分子式 |
C11H19Cl3O4Si |
分子量 |
349.7 g/mol |
IUPAC名 |
diethyl 2-(4-trichlorosilylbutyl)propanedioate |
InChI |
InChI=1S/C11H19Cl3O4Si/c1-3-17-10(15)9(11(16)18-4-2)7-5-6-8-19(12,13)14/h9H,3-8H2,1-2H3 |
InChIキー |
RKUCFDAEMZYEIE-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(CCCC[Si](Cl)(Cl)Cl)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Pentacyclo[7.3.1.14,12.02,7.06,11]tetradecan-1-amine](/img/structure/B14430158.png)










![N-[({2-[Diethyl(methyl)silyl]ethyl}sulfanyl)methyl]-N-ethylethanamine](/img/structure/B14430243.png)

![Benzene, 1-methoxy-4-[(2-phenylethoxy)methyl]-](/img/structure/B14430255.png)
